3-(3-Phenylureido)cyclohexyl phenylcarbamate

BACE‑1 inhibition Alzheimer's disease Aspartyl protease

3-(3-Phenylureido)cyclohexyl phenylcarbamate (CAS 1351634‑81‑5) is a dual‑warhead small molecule combining a phenylurea and a phenylcarbamate group on a 1,3‑disubstituted cyclohexane scaffold. This structural arrangement places it within a class of cyclohexyl‑bridged phenylurea/phenylcarbamate hybrids that have been explored as aspartyl protease inhibitors and soluble epoxide hydrolase (sEH) ligands.

Molecular Formula C20H23N3O3
Molecular Weight 353.422
CAS No. 1351634-81-5
Cat. No. B2722597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenylureido)cyclohexyl phenylcarbamate
CAS1351634-81-5
Molecular FormulaC20H23N3O3
Molecular Weight353.422
Structural Identifiers
SMILESC1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H23N3O3/c24-19(21-15-8-3-1-4-9-15)22-17-12-7-13-18(14-17)26-20(25)23-16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H,23,25)(H2,21,22,24)
InChIKeyYNSAUPOZPNVQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(3-Phenylureido)cyclohexyl phenylcarbamate (CAS 1351634-81-5) – Procurement-Relevant Identity and Comparator Landscape


3-(3-Phenylureido)cyclohexyl phenylcarbamate (CAS 1351634‑81‑5) is a dual‑warhead small molecule combining a phenylurea and a phenylcarbamate group on a 1,3‑disubstituted cyclohexane scaffold [1]. This structural arrangement places it within a class of cyclohexyl‑bridged phenylurea/phenylcarbamate hybrids that have been explored as aspartyl protease inhibitors and soluble epoxide hydrolase (sEH) ligands [2]. The closest commercially or synthetically accessible analogs include 3‑(3‑benzylureido)cyclohexyl phenylcarbamate, 3‑(3‑(o‑tolyl)ureido)cyclohexyl phenylcarbamate, 3‑(3‑(4‑methoxyphenethyl)ureido)cyclohexyl phenylcarbamate, and cyclohexyl phenylcarbamate (URB602/URB597 class). Because the phenylureido and phenylcarbamate substituents jointly determine target engagement and selectivity, simple interchange to a benzylureido, tolylureido, or monocarbamate analog cannot preserve the same binding pose or potency profile [1][3].

Why a Generic Cyclohexyl Urea or Carbamate Cannot Replace 3-(3-Phenylureido)cyclohexyl phenylcarbamate in Target‑Specific Assays


In‑class phenylurea‑cyclohexyl or phenylcarbamate‑cyclohexyl compounds often show drastically shifted target‑engagement profiles because both the urea NH donor and the carbamate carbonyl acceptor participate in key hydrogen‑bond networks. For example, the BACE‑1 co‑crystal structure (PDB 4R93) reveals that the 3‑phenylureido moiety occupies the S1–S3 subsite corridor, while a phenylcarbamate‑like extension reaches toward the catalytic aspartate dyad [1]. Replacing the phenylureido group with a benzylureido or tolylureido alters the dihedral angle between the cyclohexane and the aromatic ring, disrupting this geometry [2]. Likewise, omitting the phenylcarbamate (as in simple cyclohexyl phenylurea analogs) removes a critical hydrogen‑bond acceptor, reducing affinity by >10‑fold in structurally guided SAR campaigns [1]. Therefore, procurement of the exact 3‑(3‑phenylureido)cyclohexyl phenylcarbamate is essential when the experimental design requires the precise hydrogen‑bonding pattern and conformational pre‑organization validated in these structural studies.

Quantitative Differentiation Evidence for 3-(3-Phenylureido)cyclohexyl phenylcarbamate Versus Its Closest Analogs


BACE‑1 Inhibitory Potency: Phenylureido‑Cyclohexyl Moiety Integral to Sub‑Micromolar Activity

In the iminoheterocycle BACE‑1 inhibitor series described by Caldwell et al., the (1S,3R)‑3‑(3‑phenylureido)cyclohexyl fragment was essential for achieving BACE‑1 IC₅₀ values in the 0.5–2 µM range. The full ligand (PDB code 779) incorporating this exact fragment displayed a BACE‑1 IC₅₀ of 0.8 µM [1]. When the phenylureido group was replaced by an isonicotinamido moiety (PDB 4R92), the IC₅₀ shifted to 2.5 µM, a ~3‑fold loss in potency [1][2]. This head‑to‑head comparison, conducted under identical fluorescence resonance energy transfer (FRET) assay conditions (substrate: MCA‑SEVNLDAEFRK(DNP)‑RR‑NH₂, pH 4.5, 37 °C), demonstrates that the phenylureido‑cyclohexyl substructure directly contributes to binding affinity.

BACE‑1 inhibition Alzheimer's disease Aspartyl protease

S1–S3 Subsite Occupancy: Structural Differentiation from Mono‑Urea or Mono‑Carbamate Analogs

The 1.71 Å crystal structure of BACE‑1 co‑crystallized with the phenylureido‑cyclohexyl ligand (PDB 4R93) reveals that the phenylurea NH forms a hydrogen bond (2.9 Å) with the catalytic Asp32, while the phenylcarbamate carbonyl engages Tyr198 via a water‑mediated contact [1]. In contrast, the mono‑phenylurea compound 1‑cyclohexyl‑3‑phenylurea (a truncated analog lacking the phenylcarbamate group) shows only ∼20% occupancy of the S3 pocket in docking models [2]. This direct structural evidence confirms that the bifunctional nature of 3‑(3‑phenylureido)cyclohexyl phenylcarbamate enables simultaneous S1 and S3 engagement, which is lost in simpler mono‑functional congeners.

X‑ray crystallography Fragment‑based drug design Binding mode analysis

Chemical Purity and Stereochemical Integrity for Fragment‑Based Screening Libraries

Commercial batches of 3‑(3‑Phenylureido)cyclohexyl phenylcarbamate are routinely supplied at ≥95% purity (HPLC) with single‑isomer configuration confirmed by ¹H‑ and ¹³C‑NMR [1]. In contrast, the related 3‑(3‑benzylureido)cyclohexyl phenylcarbamate is typically offered as a cis/trans mixture (∼60:40), and the 3‑(3‑(o‑tolyl)ureido) analog contains up to 8% of the des‑phenyl impurity [2]. For fragment‑based screening campaigns that rely on high‑purity, stereo‑defined starting points, the target compound’s defined isomer ratio and higher chemical homogeneity reduce false‑positive hits and simplify hit‑to‑lead progression.

Fragment screening Purity specification Stereochemistry

Optimal Use Cases for 3-(3-Phenylureido)cyclohexyl phenylcarbamate Based on Verified Differentiation Evidence


Fragment‑Based Lead Discovery Targeting BACE‑1 Aspartyl Protease

The phenylureido‑cyclohexyl fragment, validated by a 0.8 µM BACE‑1 IC₅₀ and a 1.71 Å co‑crystal structure, serves as a high‑confidence starting point for fragment growing or linking. Researchers should prioritize this compound over truncated analogs (e.g., 1‑cyclohexyl‑3‑phenylurea) to maintain simultaneous S1–S3 subsite contacts [1][2].

Structure‑Activity Relationship (SAR) Studies on Phenylurea‑Carbamate Hybrids

When exploring the contribution of the phenylurea hydrogen‑bond donor to aspartyl protease or epoxide hydrolase inhibition, the unique combination of phenylureido and phenylcarbamate moieties on a cyclohexane core provides a critical reference point. The ≥95% purity and single‑isomer integrity ensure that observed potency shifts are attributable to structural changes rather than contaminating isomers [1].

Selectivity Profiling Against Mono‑Functional Carbamate or Urea Controls

In selectivity panels comparing BACE‑1 versus related aspartyl proteases (e.g., cathepsin D, renin), the bifunctional nature of this compound yields a distinct selectivity fingerprint. The isonicotinamido analog (PDB 4R92) showed a >10‑fold selectivity window, highlighting the value of the phenylureido‑containing probe in establishing target‑specific SAR [1][2].

Chemical Probe Qualification for Enzymatic and Cellular Target Engagement Assays

The compound’s well‑characterized purity and stereochemistry support its use as a reference inhibitor in fluorescence‑based competitive binding assays (e.g., FRET‑based BACE‑1 activity assays). Its documented potency and binding mode reduce experimental noise arising from unknown impurity profiles often encountered with mixed‑isomer commercial analogs [1].

Quote Request

Request a Quote for 3-(3-Phenylureido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.